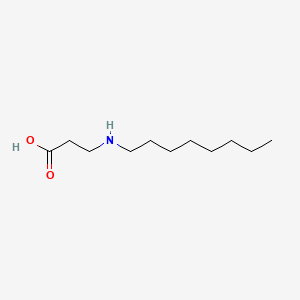

N-Octyl-beta-alanine

Description

Contextualization within Beta-Alanine (B559535) Derivatives and N-Substituted Amino Acids

Beta-alanine is a naturally occurring non-essential amino acid, distinct from the alpha-amino acids that constitute proteins, due to its amino group being located at the β-carbon. This structural difference provides beta-alanine and its derivatives with unique conformational properties and reactivity profiles. N-substituted amino acids, a class of compounds where an alkyl or other functional group is attached to the nitrogen atom of the amino acid, are of significant interest in chemical science. They serve as crucial building blocks for the synthesis of peptidomimetics, which are compounds that mimic the biological activity of peptides but often possess enhanced stability and bioavailability. Such modifications can lead to novel compounds with a wide range of biological activities yok.gov.trgoogle.comub.edu.

N-(2-carboxyethyl)-N-octyl-beta-alanine (PubChem CID: 104276) is a prime example of an N-substituted beta-alanine derivative. Its chemical structure features a beta-alanine backbone to which an octyl group (a long-chain alkyl group) and a 2-carboxyethyl group are attached to the nitrogen atom ontosight.aicymitquimica.com. This specific arrangement imparts the molecule with distinct amphiphilic characteristics, possessing both hydrophobic (octyl chain) and hydrophilic (carboxylic acid groups and the amino acid backbone) regions ontosight.aicymitquimica.com. This dual nature is fundamental to its observed properties and potential applications.

Historical Overview of Research Trajectories for N-Octyl-beta-alanine Analogues

The historical trajectory of research into N-substituted beta-alanine analogues is rooted in the broader pursuit of modifying natural amino acids to create compounds with tailored properties. Early work in amino acid chemistry recognized the potential of N-alkylation to alter solubility, reactivity, and biological interactions. The synthesis of N-substituted beta-amino acids has been explored through various methods, including direct aza-Michael addition of amines to unsaturated acids, which offers an efficient and green chemistry approach njchm.com.

The development of long-chain N-alkylated beta-alanine derivatives, particularly those with additional hydrophilic groups, emerged as a significant area of investigation for their utility as surfactants. N-(2-carboxyethyl)-N-octyl-beta-alanine, also known by synonyms such as 3,3'-(Octylimino)Dipropanoic Acid or Ampholak YJH 40, has been recognized in this context cymitquimica.comguidechem.com. Research has explored the synthesis of oligo-beta-alanine-based surfactants, where an n-octylamine moiety is coupled to an oligo-beta-alanine hydrophilic headgroup, demonstrating the interest in incorporating octyl chains for surfactant properties tandfonline.com. This indicates a research trajectory focused on leveraging the amphiphilic nature conferred by the octyl group in conjunction with the beta-alanine scaffold to create compounds with specific surface-active properties. The exploration of such compounds has been driven by their potential as alternatives to conventional synthetic surfactants, offering advantages such as multifunctionality, lower toxicity, and biodegradability ub.edu.

Significance of Investigating this compound in Chemical Science

The investigation of N-(2-carboxyethyl)-N-octyl-beta-alanine holds significant importance in chemical science due to its multifaceted properties and potential applications. Its amphiphilic nature, arising from the balance between the hydrophobic octyl chain and the hydrophilic carboxyethyl and beta-alanine moieties, makes it particularly effective as a surfactant and emulsifier ontosight.aicymitquimica.com. Surfactants are critical components in various industries, capable of reducing surface tension, forming micelles, and emulsifying immiscible liquids yok.gov.tr. Alanine-based surfactants, in general, have demonstrated good surface properties, including critical micelle concentration (CMC) and emulsion stability researchgate.net.

Beyond its role as a surfactant, the compound's structure suggests potential bioactivity, making it a candidate for research in pharmaceuticals and biotechnology ontosight.aicymitquimica.com. Beta-alanine derivatives, in general, have been explored for their diverse biological activities, including potential applications in drug development or as intermediates in the synthesis of pharmaceutical compounds ontosight.aieuropa.eu. Its utility extends to materials science, where its unique interactions with both polar and non-polar environments can be leveraged cymitquimica.com. The ongoing research into such amino acid-based compounds aligns with principles of green chemistry, seeking sustainable and less toxic alternatives for various industrial and scientific needs ub.edunjchm.comresearchgate.net.

Data Tables

The following table summarizes key chemical and physical properties of N-(2-carboxyethyl)-N-octyl-beta-alanine (CID 104276), derived from academic and chemical databases.

| Property Name | Value | Unit | Source |

| Molecular Formula | C₁₄H₂₇NO₄ | - | PubChem nih.gov |

| Molecular Weight | 273.37 | g/mol | PubChem nih.gov |

| Exact Mass | 273.19400834 | Da | PubChem nih.gov |

| XLogP3 (predicted) | 0.4 | - | PubChem nih.gov |

| IUPAC Name | 3-[2-carboxyethyl(octyl)amino]propanoic acid | - | PubChem nih.gov |

| CAS Number | 52663-87-3 | - | PubChem nih.gov |

Structure

3D Structure

Properties

CAS No. |

27373-57-5 |

|---|---|

Molecular Formula |

C11H23NO2 |

Molecular Weight |

201.31 g/mol |

IUPAC Name |

3-(octylamino)propanoic acid |

InChI |

InChI=1S/C11H23NO2/c1-2-3-4-5-6-7-9-12-10-8-11(13)14/h12H,2-10H2,1H3,(H,13,14) |

InChI Key |

CZOIUKWGJCDTGF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCNCCC(=O)O |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies and Molecular Design Principles

Influence of Octyl Chain Length and Hydrophobicity on Molecular Properties

The N-octyl group, an eight-carbon alkyl chain, is a defining feature of N-Octyl-beta-alanine, imparting significant hydrophobicity to the molecule. ontosight.ai The length of this alkyl chain is a critical determinant of the compound's physical and chemical properties, including its lipophilicity and surfactant capabilities. Generally, in surfactant design, if the hydrophobic tail is too short, it is insufficiently hydrophobic; if it is too long, the compound may have poor water solubility. acs.org

In N-alkyl-beta-alanine derivatives, variations in the alkyl chain length directly impact the hydrophobic interactions. For example, comparing the octyl (C8) variant with a dodecyl (C12) analogue reveals that the longer chain provides stronger hydrophobic interactions. This increased hydrophobicity makes the C12 version more effective in certain applications like oil-in-water emulsions, whereas the shorter C8 chain of this compound results in reduced lipophilicity and renders it a milder surfactant. The length of the alkyl chain plays a crucial role in controlling dipole orientations and, consequently, the crystal lattice structure in related N-alkyl compounds. acrhem.org Studies on other peptide series also show that chain length affects stability and the nature of self-assembled structures. nih.gov

This compound is an amphipathic molecule, possessing both a hydrophobic (non-polar) and a hydrophilic (polar) part. ontosight.aiunc.edu The hydrophobic component is the octyl carbon chain, while the hydrophilic head is the beta-alanine (B559535) group, which contains a polar amino group and a carboxylic acid group. ontosight.airesearchgate.net This dual character is the foundation of its molecular behavior, particularly in aqueous environments. unc.edu

The amphiphilic nature drives these molecules to self-assemble in water to shield the hydrophobic tail from the aqueous environment, a behavior characteristic of surfactants. unc.edunih.gov This property allows them to reduce surface tension and be utilized in applications such as detergents. ontosight.ai In surfactants derived from amino acids, the polar head group is natural, and the linkage to the hydrophobic tail is often an amide or ester bond. researchgate.net Another way to achieve an amphiphilic character is by substituting an alkyl chain directly at the nitrogen atom of the amino group, as seen in N-alkyl betaines. researchgate.net

Structural Determinants of Biological Activity in Beta-Amino Acid Peptides

Beta-peptides, which are oligomers of beta-amino acids, are of significant interest due to their unique structural features and biological activities. nih.govhilarispublisher.com Unlike their naturally occurring alpha-peptide counterparts, beta-peptides often exhibit enhanced stability against proteolytic degradation, a desirable trait for therapeutic applications. wikipedia.org The additional carbon in the peptide backbone provides greater flexibility and allows for a variety of structural conformations and side-chain modifications. nih.gov

The biological functions of synthetic beta-peptides are diverse and include the ability to cross cell membranes and inhibit enzymes. nih.gov The structural requirements for activities like membrane targeting are often based on having positively charged residues that can bind to the negatively charged components of cell membranes, a concept established for alpha-peptides. acs.org For more specific interactions, such as binding to receptors, the structural demands are much higher. acs.org

The amphiphilic structure of this compound and its analogues suggests a strong potential for interaction with biological membranes. ontosight.ai The hydrophobic octyl chain can integrate into the lipid bilayer of cell membranes, while the polar carboxyethyl group can interact with molecular targets at the membrane surface. These interactions can potentially influence membrane fluidity and permeability.

Studies on related amphiphiles, such as octyl-beta-thioglucopyranoside (OTG), show that these molecules partition into lipid membranes. nih.gov The partitioning process can be complex, with the enthalpy of transfer from the aqueous phase to the membrane depending on the concentration of the surfactant within the membrane. nih.gov For beta-peptides in general, their ability to translocate across cell membranes has been demonstrated, highlighting their potential as delivery vehicles for drugs and other molecules. acs.org The interaction is often driven by the peptide's ability to adopt an amphiphilic conformation when interacting with the cell membrane. acs.org

Design of Surfactant Architectures based on this compound Analogues

The design of surfactants based on this compound analogues involves modifying the molecular structure to fine-tune its properties. ontosight.ai Key design elements include the length and branching of the hydrophobic tail and the nature of the hydrophilic headgroup. acs.org For instance, N-substituted amino acids, where a lipophilic moiety is attached to the amino group, are a common class of amino acid-based surfactants. whiterose.ac.uk

This compound and its analogues can self-assemble into larger, ordered structures known as supramolecular assemblies. mdpi.com This process is driven by non-covalent interactions, with hydrogen bonding playing a particularly crucial role. rsc.orgmdpi.com Hydrogen bonds are directional and their strength can be modulated, making them ideal for constructing specific supramolecular architectures. mdpi.com

In amino acid-based amphiphiles, hydrogen bonds can form between the hydrophilic headgroups, specifically involving the secondary amide and carboxylic acid groups. nih.gov These intermolecular hydrogen-bonding interactions significantly enhance the cohesion between molecules, promoting the formation of stable structures like monolayers or bilayers. nih.gov The interplay of hydrogen bonds with other forces, such as hydrophobic and π-π interactions, can lead to a variety of morphologies, including vesicles, tubules, and helical fibers. mdpi.com

The hydrophilic headgroup is a key director of the self-organization process. nih.gov In N-acyl amino acid derivatives, the polar headgroups arrange themselves on the surface of an assembly, with the alkyl chains pointing upwards or inwards depending on the environment. nih.gov The specific nature of the headgroup, such as the presence of charged residues like aspartic acid or lysine, defines its hydrophilic character and charge. nih.gov

The self-assembly of surfactant-like peptides is driven by the need to shield the hydrophobic tail from water, resulting in a polar interface formed by the hydrophilic heads. nih.gov The formation of stable β-sheet structures, which provide a network of hydrogen bonds, is often a key element in the self-assembly of peptide amphiphiles. nih.gov The interactions between the hydrophobic tails and the interplay of the hydrophilic headgroups with water collectively determine the final structure and its response to environmental changes like temperature. rsc.org

Conformational Analysis and Stereochemical Influences on Reactivity

The n-octyl chain can adopt numerous conformations, ranging from a fully extended, linear state to various folded and bent arrangements. In aqueous environments, hydrophobic interactions may drive the octyl tail to fold upon itself to minimize contact with water, while in nonpolar environments or within lipid bilayers, a more extended conformation is likely. The beta-alanine backbone also possesses rotational freedom around its C-C bonds. The relative orientation of the carboxylic acid and the secondary amine group can significantly affect the molecule's ability to participate in hydrogen bonding and electrostatic interactions. acs.org

Molecular dynamics simulations of the structurally similar β-alanine have shown that it has a relatively flat free energy landscape, indicating that it can easily explore a wide range of conformations at room temperature. acs.org This inherent flexibility is a key trait that likely extends to this compound, allowing it to adapt its shape to interact with diverse molecular targets.

Interactive Table 1: Physicochemical Properties of this compound Below is a table of key physicochemical properties for this compound, which influence its conformational behavior and reactivity.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₇NO₄ | nih.gov |

| Molecular Weight | 273.37 g/mol | nih.gov |

| IUPAC Name | 3-[2-carboxyethyl(octyl)amino]propanoic acid | nih.gov |

| Polar Surface Area | 77.8 Ų | nih.gov |

| Rotatable Bond Count | 12 | nih.gov |

| XLogP3 | 0.4 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 4 | nih.gov |

This data is computationally generated and sourced from PubChem.

Stereochemistry introduces another layer of structural complexity with profound implications for reactivity, particularly in biological systems. Stereoisomers have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. chemguide.co.uk this compound is a chiral molecule because the beta-carbon atom is attached to four different groups, making it a stereocenter. Consequently, it can exist as a pair of non-superimposable mirror images known as enantiomers: (R)-N-Octyl-beta-alanine and (S)-N-Octyl-beta-alanine.

While enantiomers have identical physical properties in a non-chiral environment, their reactivity can differ dramatically in the presence of other chiral molecules, such as enzymes or receptors. nih.govlibretexts.org This stereospecificity is a fundamental principle in biochemistry and pharmacology. Living systems are overwhelmingly homochiral, and as a result, biological macromolecules often interact preferentially with only one enantiomer of a chiral substrate or ligand. nih.gov A change in the stereoisomerism of a single amino acid can lead to a dramatic alteration in the physicochemical properties and activity of a molecule. nih.gov

For instance, studies on the simple amino acids α-alanine and its structural isomer β-alanine have demonstrated significant differences in activity based on their structure. acs.org While not a direct study of this compound enantiomers, the principle that subtle changes in spatial arrangement dictate function is well-established. The precise three-dimensional orientation of the carboxyl, amino, and octyl groups of this compound will determine how it fits into a binding site. One enantiomer might bind with high affinity and elicit a strong response, while the other may bind weakly or not at all. libretexts.org The introduction of non-natural D-amino acids into peptides has been shown to affect their stability and internalization efficiency, highlighting the functional consequences of stereochemistry. mdpi.com

Interactive Table 2: Influence of Structural Features on Reactivity This table outlines how specific conformational and stereochemical aspects of this compound are expected to influence its reactivity.

| Structural Feature | Influence on Reactivity | Research Principle |

| n-Octyl Chain Flexibility | Allows adaptation to polar (folded) and nonpolar (extended) environments, influencing solubility and membrane interactions. Lipophilicity is a key factor in activity. chemrxiv.orgd-nb.info | acs.orgchemrxiv.orgd-nb.info |

| Backbone Conformation | The relative orientation of the carboxyl and amino groups affects hydrogen bonding capacity and interaction with molecular targets. acs.org | acs.org |

| (R) vs. (S) Stereochemistry | Enantiomers will likely exhibit different binding affinities and activities in chiral environments (e.g., biological systems) due to stereospecific interactions. nih.govlibretexts.org | nih.govlibretexts.org |

| Solvation Shell | The conformation affects the organization of surrounding water molecules and hydrogen bonding capacity, which in turn influences solubility and interaction energy. acs.org | acs.org |

Theoretical and Computational Chemistry of N Octyl Beta Alanine and Analogues

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone in the theoretical investigation of molecular systems, offering a detailed view of their electronic structure and geometry.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is widely employed for the geometry optimization of molecules to find their most stable conformation (lowest energy state). For N-Octyl-beta-alanine, DFT calculations can elucidate bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional structure.

In a recent study focused on the identification of organic micropollutants, the geometry of a related compound, protonated N-(2-carboxyethyl)-N-octyl-β-alanine, was optimized using DFT at the B3LYP/6–31++G(d,p) level of theory. ru.nl This level of theory is a common choice that provides a good balance between accuracy and computational cost for organic molecules. The process involves finding the minimum on the potential energy surface of the molecule, which corresponds to the most stable arrangement of its atoms.

The electronic structure, including the distribution of electron density and the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital - HOMO and the Lowest Unoccupied Molecular Orbital - LUMO), can also be determined. These parameters are crucial for understanding the reactivity and spectroscopic properties of the molecule. For instance, the calculated vibrational frequencies from DFT can be used to interpret experimental infrared spectra, aiding in the structural identification of the compound. ru.nlru.nl

Table 1: Illustrative DFT Computational Parameters for a study involving an this compound analogue.

| Parameter | Specification | Purpose |

|---|---|---|

| Method | Density Functional Theory (DFT) | To calculate the electronic structure and energy of the molecule. |

| Functional | B3LYP | A hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, known for its accuracy in predicting molecular geometries and energies. |

| Basis Set | 6-31++G(d,p) | Specifies the set of functions used to build the molecular orbitals. This basis set includes diffuse functions (++) for accurately describing anions and lone pairs, and polarization functions (d,p) for describing the shape of electron clouds more accurately. |

| Task | Geometry Optimization | To find the three-dimensional arrangement of atoms that corresponds to the lowest energy, i.e., the most stable molecular structure. |

| Output | Optimized Geometry, Vibrational Frequencies, Electronic Properties (HOMO/LUMO energies) | Provides the final stable structure, predicted infrared spectrum, and insights into chemical reactivity. |

This table is based on computational methods used for a closely related analogue, N-(2-carboxyethyl)-N-octyl-β-alanine, as specific DFT studies on this compound were not available in the reviewed literature. ru.nl

The Atoms in Molecules (AIM) theory, developed by Richard Bader, is a quantum mechanical method used to analyze the topology of the electron density in a molecule. It is particularly useful for identifying and characterizing chemical bonds, including weak interactions like hydrogen bonds. For this compound, which possesses both a hydrogen bond donor (the amine group) and an acceptor (the carboxyl group), the potential for intramolecular hydrogen bonding is significant.

The AIM analysis of the calculated electron density can reveal the presence of a bond critical point (BCP) between a hydrogen atom of the amino group and an oxygen atom of the carboxyl group. The properties at this BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative information about the strength and nature of the hydrogen bond. A positive value of the Laplacian of the electron density at the BCP is indicative of a closed-shell interaction, which is characteristic of hydrogen bonds.

The conformational landscape of a molecule describes the relative energies of its different spatial arrangements (conformers). For a flexible molecule like this compound, with its long alkyl chain and rotatable single bonds, the conformational landscape can be complex. Understanding this landscape is crucial as the biological activity and physical properties of the molecule are often dependent on its preferred conformation.

Computational methods, such as systematic or stochastic conformational searches followed by energy calculations (often using DFT or molecular mechanics), are employed to map out the conformational landscape. For this compound, the key dihedral angles to consider would be those along the octyl chain and the backbone of the beta-alanine (B559535) moiety. The presence of intramolecular hydrogen bonding, as discussed previously, would be a key factor in determining the most stable conformers.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the physical movements of atoms and molecules over time. This method is particularly well-suited for investigating the behavior of molecules in solution and their self-assembly processes.

As an amphiphilic molecule, this compound is expected to self-assemble in aqueous solutions to form aggregates such as micelles. MD simulations can provide a detailed, atomistic view of this process. By placing a number of this compound molecules in a simulation box with water, one can observe their spontaneous aggregation into micelles above a certain concentration, known as the critical micelle concentration (CMC).

These simulations can characterize the structure of the resulting micelles, including their size, shape, and aggregation number (the number of molecules per micelle). The hydrophobic octyl chains would form the core of the micelle, shielded from the water, while the hydrophilic beta-alanine headgroups would be exposed to the aqueous environment on the micelle's surface. MD simulations can also provide insights into the dynamics of the micelles, such as the exchange of molecules between the micelle and the bulk solution.

While specific MD studies on this compound are not prevalent in the literature, extensive research on other zwitterionic surfactants provides a framework for understanding its expected behavior. mdpi.com These studies show that the balance of hydrophobic interactions between the alkyl chains and electrostatic and hydrogen bonding interactions between the headgroups and water determines the final micellar structure.

Table 2: Illustrative Parameters from MD Simulations of Micelle Formation for Amphiphilic Molecules.

| Parameter | Description | Typical Findings for Amphiphiles |

|---|---|---|

| Aggregation Number (Nagg) | The average number of surfactant molecules in a micelle. | Varies with alkyl chain length and headgroup; typically in the range of 20-100 for similar surfactants. |

| Micelle Shape | The overall geometry of the micelle (e.g., spherical, ellipsoidal, cylindrical). | Often spherical at concentrations just above the CMC, can transition to other shapes at higher concentrations. |

| Radius of Gyration (Rg) | A measure of the size of the micelle. | Dependent on the aggregation number and the length of the surfactant molecule. |

| Solvent Accessible Surface Area (SASA) | The surface area of the micelle that is in contact with the solvent. | Provides insight into the packing of the surfactant molecules and the hydration of the headgroups. |

This table presents general findings for amphiphilic molecules, as specific MD simulation data for this compound micellization was not found in the reviewed literature.

The interaction of this compound with the surrounding water molecules is crucial for its solubility and self-assembly behavior. MD simulations can be used to analyze the solvation and hydration shell structure around the molecule. The radial distribution function (RDF) is a key metric calculated from MD trajectories that describes how the density of water molecules varies as a function of distance from a specific atom or group on the solute molecule.

For this compound, one would expect to see distinct hydration patterns around the hydrophobic octyl tail and the hydrophilic beta-alanine headgroup. The zwitterionic nature of the beta-alanine headgroup, with its positively charged amino group and negatively charged carboxyl group, would lead to strong interactions with water molecules through hydrogen bonding and electrostatic interactions. The RDFs would show well-defined peaks corresponding to the first and subsequent hydration shells around these charged groups.

In contrast, the hydration around the hydrophobic octyl chain would be less ordered. The analysis of the hydration shell can also provide information on the number of water molecules in the immediate vicinity of the solute (the coordination number) and the residence time of these water molecules, giving insights into the dynamics of hydration.

Computational Prediction of Physicochemical Attributes relevant to Interactions

Computational chemistry offers a suite of methods to predict the physicochemical properties of molecules like this compound, which are fundamental to understanding their interactions. These predictions are valuable for screening and understanding molecular behavior without the need for extensive experimental work.

Electronegativity is a measure of the tendency of an atom to attract a bonding pair of electrons. While electronegativity is an atomic property, its principles can be extended to molecular fragments to understand charge distribution. In this compound, the nitrogen and oxygen atoms in the beta-alanine headgroup are significantly more electronegative than the carbon and hydrogen atoms that constitute the rest of the molecule. This difference in electronegativity leads to a polar headgroup and a nonpolar tail, a key feature of its amphiphilic nature. Computational methods, such as those based on Density Functional Theory (DFT), can calculate the molecular electrostatic potential surface, which visually represents the charge distribution and highlights the electronegative regions of the molecule.

Lipophilicity , commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water, is a critical parameter for predicting a molecule's behavior in biological and environmental systems. nih.gov A positive logP value indicates a preference for a lipid-like environment (hydrophobicity), while a negative value indicates a preference for an aqueous environment (hydrophilicity). Several computational methods exist to predict logP values, broadly categorized as fragment-based, atom-based, and property-based approaches. nih.gov These methods utilize large datasets of experimentally determined logP values to derive predictive models.

For this compound, its structure suggests a significant lipophilic character due to the long octyl chain, balanced by the hydrophilic beta-alanine group. Different computational tools may yield slightly different predicted logP values, reflecting the different algorithms and datasets used in their development.

Below is an interactive table showcasing predicted physicochemical properties for this compound from various computational models.

| Property | Predicted Value | Method/Source |

| Boiling Point | 318.2±25.0 °C | Predicted |

| pKa | 3.66±0.12 | Predicted |

| Density | 0.942±0.06 g/cm³ | Predicted |

Non Clinical Mechanistic Studies and Biophysical Interactions

Interaction with Biomolecules in Vitro and Model Systems

Given the chemical structure of N-Octyl-beta-alanine, which includes a carboxylic acid group, an amine group, and a long hydrocarbon chain, various non-covalent interactions would generally be expected if it were to interact with biomolecules like DNA or HSA. These potential modes of interaction include:

Hydrogen Bonding: The carboxyl (-COOH) and amine (-NH-) groups within the beta-alanine (B559535) moiety are capable of forming hydrogen bonds with complementary functional groups on biomolecules. For instance, beta-alanine itself can form hydrogen bonds with water molecules via its carboxylate group acs.org.

Hydrophobicity: The octyl (C8H17) chain is a significant hydrophobic moiety. This hydrophobic character would drive interactions with nonpolar regions of biomolecules, such as the hydrophobic pockets of proteins like HSA virginia.eduplos.org or the hydrophobic core of DNA. The presence of an octyl chain in related beta-alanine derivatives has been noted to enhance hydrophobic interactions, potentially facilitating incorporation into lipid membranes smolecule.comontosight.ai.

Electrostatic Forces: Depending on the pH of the environment, the carboxyl group can be deprotonated to a carboxylate anion (-COO⁻) and the amine group can be protonated to an ammonium (B1175870) cation (-NH₂⁺). These charged groups could engage in electrostatic interactions with oppositely charged residues on proteins or the negatively charged phosphate (B84403) backbone of DNA.

However, specific experimental data quantifying the contribution of these interaction modes for this compound with DNA or HSA were not identified.

No specific molecular docking investigations detailing the binding affinities of this compound with DNA or HSA were found in the literature search. Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein or DNA, and to estimate the binding affinity researchgate.net. While such studies have been performed for other amino acid derivatives and their complexes with DNA and HSA europa.eu, direct investigations for this compound are not reported in the available sources.

Membrane-Targeting Properties in Artificial Systems

Role in Supramolecular Structures and Aggregation Behavior

Specific studies detailing the role of this compound in forming supramolecular structures or exhibiting aggregation behavior (e.g., micelle formation, self-assembly) are not explicitly described in the provided search results. Amphiphilic molecules, due to their dual hydrophobic and hydrophilic nature, typically exhibit self-assembly in aqueous solutions above a certain concentration, forming structures such as micelles, vesicles, or other aggregates europa.euresearchgate.netnih.govlife-science-alliance.org. This self-assembly is driven by the tendency of hydrophobic tails to minimize contact with water and hydrophilic heads to interact with the aqueous environment, mediated by non-covalent interactions like hydrophobic interactions, hydrogen bonding, and electrostatic forces researchgate.net. While this compound's structure suggests it could participate in such phenomena, specific experimental data on its critical micelle concentration, aggregation number, or the morphology of its self-assembled structures were not found.

Non Clinical and Research Applications of N Octyl Beta Alanine

Applications in Biological Research Tools

Integration into Model Biological Systems for Mechanistic Studies

N-(2-Carboxyethyl)-N-octyl-beta-alanine (PubChem CID 104276) is an amino acid derivative characterized by its amphiphilic nature, possessing both hydrophilic (carboxylic acid groups) and hydrophobic (octyl chain) components wikipedia.org. This unique structural combination makes it particularly suited for interacting with diverse environments, including biological membranes wikipedia.org. The presence of the beta-alanine (B559535) moiety further suggests its potential to engage in biochemical processes, potentially influencing protein interactions and cellular functions wikipedia.org.

Due to its amphiphilic properties, N-(2-Carboxyethyl)-N-octyl-beta-alanine is considered a candidate for integration into various model biological systems to explore its mechanistic roles. Its ability to interact with cell membranes suggests potential involvement in influencing cellular signaling pathways smolecule.com. Furthermore, its capacity to form structures like micelles and liposomes, stemming from its amphiphilic character, positions it as a potential agent for drug delivery systems in biotechnological research smolecule.com.

While the structural characteristics of N-(2-Carboxyethyl)-N-octyl-beta-alanine strongly indicate its suitability for such studies, detailed published research findings specifically elucidating its direct mechanistic integration into model biological systems are not extensively documented in publicly available literature. Current information primarily highlights its predicted behavior and potential applications based on its chemical properties as an amino acid derivative and a surfactant wikipedia.orgontosight.ai. Further dedicated research is required to fully characterize its precise mechanisms of action and the extent of its influence within complex biological models.

Analytical Methodologies for Research and Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of N-Octyl-beta-alanine by probing its interactions with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise molecular structure and conformation of organic compounds, including this compound. By analyzing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the connectivity of atoms and their chemical environment. For this compound, ¹H NMR spectroscopy would reveal characteristic signals for the protons on the octyl chain, the beta-alanine (B559535) backbone (methylene protons adjacent to the nitrogen and carboxyl groups), and the acidic proton of the carboxyl group. Similarly, ¹³C NMR spectroscopy would provide signals corresponding to each unique carbon atom, offering further confirmation of the alkyl chain length and the beta-alanine structure. While specific, detailed NMR spectral data for this compound (CAS 27373-57-5) were not extensively detailed in the immediate search results, related studies on "octyl amino acid" complexes and beta-alanine derivatives demonstrate the applicability and utility of NMR for such compounds chemicalbook.com, nih.gov. The chemical shifts and coupling patterns observed in the NMR spectra would be critical for confirming the N-octyl substitution and the integrity of the beta-alanine moiety.

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI MS) is a soft ionization technique particularly well-suited for the analysis of non-volatile and thermally labile compounds, including amino acid derivatives and amphiphilic molecules like this compound. In MALDI MS, the analyte is co-crystallized with a matrix compound, which absorbs laser energy, leading to the desorption and ionization of the analyte molecules. The resulting ions are then analyzed by a mass spectrometer, typically a time-of-flight (TOF) analyzer, to determine their mass-to-charge (m/z) ratio. This technique provides highly accurate molecular weight information, which is fundamental for confirming the compound's identity and purity. For this compound, MALDI MS would yield a prominent molecular ion peak, likely as a protonated molecule [M+H]⁺ or an adduct with common matrix ions (e.g., [M+Na]⁺ or [M+K]⁺). The fragmentation patterns observed in tandem MS (MS/MS) experiments would provide further structural details, allowing for the identification of the beta-alanine backbone and the octyl chain by characteristic neutral losses or fragment ions. While direct MALDI MS data for this compound was not specifically found, the technique is widely applied for the characterization of various amino acids, peptides, and surfactants, making it highly suitable for this compound medchemexpress.com, chemicalbook.com, sigmaaldrich.com.

Environmental Fate and Degradation Pathways

Environmental Partitioning and Mobility

Environmental partitioning describes how a chemical distributes itself between different environmental phases, such as soil, water, and air. Mobility refers to the compound's ability to move within these compartments.

The soil-water partition coefficient, expressed as log Koc, is a key parameter indicating a substance's tendency to adsorb to organic carbon in soil or sediment. A higher log Koc value suggests stronger adsorption and lower mobility in soil.

For N-(2-carboxyethyl)-N-octyl-beta-alanine (PubChem CID 104276), a log Koc value of -0.17 has been reported. This value typically suggests that the compound would exhibit high mobility in soil, indicating a low tendency to adsorb to soil organic matter and a greater likelihood of leaching into groundwater or moving with water flow.

In contrast, for a related compound, β-Alanine, N-(2-hydroxyethyl)-N-[2-[(1-oxooctyl)amino]ethyl]- (PubChem CID 116569), a measured log Koc range from less than 1.32 to greater than 5.63 at pH 7 has been observed. Notably, over 73% of the components in screening tests for this related chemical displayed a log Koc greater than 5.63, which would indicate that it is largely immobile in soil. The significant difference in reported log Koc values between N-(2-carboxyethyl)-N-octyl-beta-alanine and this related compound highlights the importance of specific chemical structure in determining environmental partitioning.

Water solubility is a fundamental property that influences a compound's distribution in the aquatic environment and its potential for leaching from soil.

N-(2-carboxyethyl)-N-octyl-beta-alanine (PubChem CID 104276) has a reported water solubility of 745 mg/L at 25℃. This level of solubility suggests that the compound can dissolve in water to a moderate extent, facilitating its transport in aqueous systems. The amphiphilic nature of N-(2-carboxyethyl)-N-octyl-beta-alanine, with both hydrophilic carboxylic acid groups and a hydrophobic octyl chain, contributes to its solubility characteristics, allowing it to interact with both polar and non-polar environments.

For comparison, β-Alanine, N-(2-hydroxyethyl)-N-[2-[(1-oxooctyl)amino]ethyl]- (PubChem CID 116569) is reported to be highly water soluble, exceeding 1000 g/L at 21 °C.

The interplay between water solubility and the soil-water partition coefficient determines a compound's immobility in soil. While moderate water solubility might suggest some mobility, a very low log Koc value, as seen for N-(2-carboxyethyl)-N-octyl-beta-alanine, would reinforce its potential for movement through soil.

Degradation Mechanisms

Degradation mechanisms describe the processes by which a chemical compound is broken down in the environment, reducing its concentration and potential for long-term impact.

Biodegradation is the process by which microorganisms break down chemical compounds. Ready biodegradation tests assess the inherent ability of a substance to biodegrade rapidly and completely under aerobic conditions, typically within 28 days. Inherent degradation refers to a substance's potential to biodegrade under favorable conditions, even if it does not meet the criteria for ready biodegradation.

For the related compound β-Alanine, N-(2-hydroxyethyl)-N-[2-[(1-oxooctyl)amino]ethyl]- (PubChem CID 116569), experimental degradation results indicate it is not persistent. While it did not meet the criteria for ready biodegradation, showing 38% to 45% degradation after 28 days in OECD 301F tests, it is considered to demonstrate inherent degradation. This suggests that while it may not break down quickly under all environmental conditions, it possesses the structural characteristics that allow for microbial degradation over time.

Chemical oxidation and chlorination are significant degradation pathways, particularly in engineered systems like water treatment plants, but also in natural environments.

While specific studies on the transformation of N-(2-carboxyethyl)-N-octyl-beta-alanine (PubChem CID 104276) under oxidizing or chlorinating agents are not directly available in the provided search results, insights can be drawn from the behavior of similar compounds. For instance, N-chloro-α-amino acids, which share the amino acid structural motif, are known to undergo degradation under chlorination disinfection treatment. These reactions can lead to the formation of amines and carbonyls, or α-keto acid anions and nitriles, depending on the conditions (e.g., neutral vs. base-promoted).

Furthermore, octyl-dimethyl-para-aminobenzoic acid (ODPABA), another organic compound with an octyl chain and an amino group, is known to undergo transformations when exposed to oxidizing or chlorinating agents. The presence of the tertiary amine and carboxylic acid functionalities in N-(2-carboxyethyl)-N-octyl-beta-alanine suggests that it could be susceptible to similar oxidative or chlorinative degradation processes, potentially leading to the cleavage of the octyl chain or modifications of the amino acid backbone.

Photodegradation is the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation, which can occur directly or indirectly through reactions with photochemically produced reactive species.

Direct experimental data on the photodegradation pathways of N-(2-carboxyethyl)-N-octyl-beta-alanine (PubChem CID 104276) were not explicitly found in the search results. However, organic compounds, especially those with chromophores that absorb light in the environmental UV-Vis spectrum, are generally susceptible to photodegradation.

For example, octyl-dimethyl-para-aminobenzoic acid (ODPABA) is known to be unstable in the presence of UV radiation, undergoing processes such as demethylation and decomposition. Photodegradation can involve direct photolysis or reactions with photochemically produced hydroxyl radicals, leading to the breakdown of the parent compound. Given that N-(2-carboxyethyl)-N-octyl-beta-alanine is an organic compound, it is reasonable to infer a potential for photodegradation, although the specific pathways and rates would require dedicated studies.

Bioaccumulation Potential

The bioaccumulation potential of a chemical compound refers to its tendency to accumulate in the tissues of living organisms over time, typically measured by the Bioconcentration Factor (BCF). For N-(2-Carboxyethyl)-N-octyl-beta-alanine, which is a synonym for N-Octyl-beta-alanine, a log BCF value has been reported. diva-portal.org

Research findings indicate that N-(2-Carboxyethyl)-N-octyl-beta-alanine has a log BCF of 3.8. diva-portal.org This value is significant when assessed against regulatory thresholds for bioaccumulation. According to the European Union's REACH chemical regulation, substances with a Log KOW (octanol-water partition coefficient) greater than 4.5, Log KOA (octanol-air partition coefficient) greater than 5, and a BCF greater than 2000 are considered prone to bioaccumulate. diva-portal.org The United States Environmental Protection Agency (US-EPA) identifies BCFs greater than 1000 as a concern, with values exceeding 5000 indicating a high-risk concern. diva-portal.org

The reported log BCF of 3.8 corresponds to a BCF of approximately 6309.5 (calculated as 10^3.8). This calculated BCF value exceeds both the EU REACH threshold of 2000 and the US-EPA's concern threshold of 1000, as well as their high-risk concern threshold of 5000. diva-portal.org This suggests that this compound has a notable potential for bioconcentration in aquatic organisms.

Table 1: Bioaccumulation Data for this compound

| Property | Value | Unit | Reference |

| Log BCF | 3.8 | - | diva-portal.org |

| Calculated BCF | ~6309.5 | - | Derived |

Beyond aquatic bioconcentration, the European Chemicals Agency (ECHA) registration dossier also indicates that bioaccumulation in terrestrial environments is an assessed endpoint for N-(2-carboxyethyl)-N-octyl-beta-alanine, alongside aquatic and sediment bioaccumulation. europa.eu

Future Research Directions and Unexplored Avenues

Exploration of Novel Synthetic Pathways and Catalytic Systems

Current synthesis methods for amino acid-based surfactants, including N-alkyl amino acids, often involve esterification, amidation, or direct N-alkylation reactions. chalmers.se Beta-alanine (B559535) itself can be synthesized chemically, though these methods can be energy-intensive and produce byproducts, or biologically, which offers advantages in product specificity and milder conditions. frontiersin.org

Future research should prioritize the development of novel synthetic pathways for N-Octyl-beta-alanine that are more efficient, environmentally benign, and cost-effective. This could involve:

Green Chemistry Approaches: Exploring catalysis that reduces hazardous waste, uses renewable resources, and operates under milder conditions. This aligns with the broader push for sustainable chemical manufacturing.

Enzymatic and Biocatalytic Synthesis: Investigating specific enzymes or whole-cell systems capable of synthesizing this compound or its precursors with high selectivity and yield. While beta-alanine can be produced biosynthetically from aspartate, exploring enzymatic routes for the N-octyl linkage could offer significant advantages. frontiersin.orggoogle.com Research into novel beta-alanine biosynthetic pathways, such as those involving promiscuous metabolic enzymes, could provide insights for this compound synthesis. nih.gov

Flow Chemistry and Continuous Manufacturing: Implementing continuous flow processes to improve reaction control, safety, and scalability, potentially leading to higher purity and reduced reaction times.

Novel Catalytic Systems: Developing new homogeneous or heterogeneous catalysts that can facilitate the N-alkylation of beta-alanine with octyl precursors with improved efficiency and reduced energy consumption. This could include exploring metal-organic frameworks (MOFs) or other advanced catalytic materials.

Advanced Computational Modeling for Predictive Design

Computational modeling offers a powerful tool to predict and understand the properties of this compound and to guide the design of new derivatives. mdpi.comresearchgate.net

Key areas for advanced computational modeling include:

Molecular Dynamics (MD) Simulations: Performing extensive MD simulations to understand the conformational behavior of this compound in various environments (e.g., aqueous solutions, interfaces, lipid bilayers). This can provide insights into its self-assembly, aggregation, and interaction with other molecules.

Density Functional Theory (DFT) Calculations: Utilizing DFT to accurately predict electronic properties, reactivity, and spectroscopic characteristics, aiding in the design of new synthetic routes and the interpretation of experimental data. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies: Developing robust QSAR/QSPR models to correlate the structural features of this compound and its potential derivatives with their desired properties (e.g., surface activity, biodegradability, specific binding affinities). researchgate.net

Machine Learning and Artificial Intelligence (AI) in Materials Design: Applying AI algorithms to large datasets of surfactant properties to accelerate the discovery and optimization of novel this compound derivatives with tailored functionalities. This can involve predicting optimal synthetic conditions or identifying promising structural modifications.

Development of Multifunctional Derivatives for Specific Non-Clinical Applications

The amphiphilic nature of this compound makes it a candidate for various non-clinical applications. Future research should focus on designing and synthesizing multifunctional derivatives that incorporate additional properties.

Potential non-clinical applications and derivative development include:

Enhanced Surfactant Properties: Modifying the headgroup or tail of this compound to optimize its critical micelle concentration (CMC), foaming ability, wetting properties, and emulsification efficiency for applications in detergents, cosmetics, or industrial processes.

Bio-based and Biodegradable Materials: Incorporating this compound or its derivatives as building blocks in the synthesis of biodegradable polymers or sustainable materials, leveraging its amino acid backbone for improved environmental compatibility.

Drug Delivery Systems (Non-Clinical Focus): Exploring its potential as a component in non-clinical drug delivery systems, such as solubilizers for hydrophobic compounds or as a component in liposomal formulations for research purposes, without focusing on dosage or adverse effects. N-octyl-beta-D-glucopyranoside, a related octyl glycoside, has been used as a detergent in biophysical studies of proteins. plos.orgpnas.orgbiorxiv.orgasm.org

Corrosion Inhibition: Investigating the ability of this compound derivatives to form protective films on metal surfaces, offering environmentally friendly corrosion inhibition in various industrial settings.

Ice Recrystallization Inhibition: Exploring derivatives for their potential in cryopreservation of non-biological materials or in industrial processes where ice formation is a concern, building on research into other octyl glycosides and amino acids as ice recrystallization inhibitors. acs.orgresearchgate.net

Broader Investigation of Biophysical Roles in Model Systems

While avoiding clinical applications, understanding the biophysical interactions of this compound in simplified model systems is crucial.

Areas of investigation in model systems include:

Membrane Interactions: Studying its interaction with lipid bilayers and model cell membranes to understand how the octyl chain and beta-alanine headgroup influence membrane fluidity, permeability, and protein-lipid interactions. Research on other octyl-containing compounds, such as n-octyl-β-D-glucopyranoside, has shown its utility in biophysical studies of proteins and membrane interactions. plos.orgpnas.orgbiorxiv.orgasm.org

Protein and Peptide Interactions: Investigating its binding to and influence on the structure and function of model proteins or peptides, which could inform its use in biochemical assays or as a stabilizing agent for biomolecules.

Self-Assembly and Aggregation Behavior: Characterizing the self-assembly properties of this compound in aqueous solutions, including micelle formation, liquid crystal phases, and vesicle formation, and how these structures interact with various biomolecules in a controlled environment.

Impact on Enzyme Activity in vitro: Assessing how this compound affects the activity of isolated enzymes in in vitro assays, providing insights into its potential as a modulator or stabilizer of enzymatic processes.

Deeper Understanding of Environmental Transformation Products and Pathways

Given its potential for widespread use, a comprehensive understanding of the environmental fate of this compound is essential for sustainable development.

Research in this area should include:

Biodegradation Pathways: Identifying the specific microorganisms and enzymatic pathways involved in the biodegradation of this compound in various environmental compartments (e.g., soil, water, wastewater treatment plants). This includes characterizing intermediate transformation products.

Photodegradation Studies: Investigating the stability of this compound under sunlight exposure and identifying photolytic degradation products and mechanisms.

Sorption and Mobility: Assessing its sorption behavior to different soil types and sediments to predict its mobility and potential for leaching into groundwater.

Ecotoxicological Endpoints in Model Organisms (Non-Clinical Focus): While strictly excluding safety/adverse effect profiles for human/animal dosage, research can focus on environmental ecotoxicology in model organisms to understand its environmental impact, such as effects on aquatic microorganisms or plants, to inform environmental risk assessments. The European Chemicals Agency (ECHA) provides information on environmental fate and pathways for related beta-alanine derivatives, which can serve as a starting point. europa.eueuropa.eu

Q & A

Q. How can researchers mitigate bias when interpreting contradictory results in this compound studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.